molecular formula C7H8N2O2 B2639041 [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine CAS No. 1260671-81-5

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine

Cat. No.: B2639041
CAS No.: 1260671-81-5
M. Wt: 152.153
InChI Key: VDPUFFKFBGURPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is a chemical compound with a unique structure that includes a dioxolo ring fused to a pyridine ring

Scientific Research Applications

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The related compound “[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid” has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, resulting in derivatives with potentially different properties.

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid: This compound has a similar dioxolo-pyridine structure but includes a boronic acid group instead of a methanamine group.

    [1,3]Dioxolo[4,5-b]pyridine: A simpler compound without the methanamine group, used as an intermediate in organic synthesis.

Uniqueness

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is unique due to the presence of the methanamine group, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPUFFKFBGURPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.